4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide
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Overview
Description
4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide is a heterocyclic compound with the molecular formula C5H7N5O. This compound is part of the pyrazolo[3,4-d][1,2,3]triazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-3,4-dihydropyrazole with a nitrating agent to introduce the 1-oxide functionality . The reaction conditions often require a solvent such as acetonitrile and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule . The pathways affected by this compound include those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.
1,2,3-Triazole: Widely used in click chemistry and drug development.
Uniqueness
4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide functionality. This structural feature enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H7N5O |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-hydroxy-4,6-dimethylpyrazolo[3,4-d]triazole |
InChI |
InChI=1S/C5H7N5O/c1-3-4-5(9(2)7-3)6-8-10(4)11/h11H,1-2H3 |
InChI Key |
IAJKRMDHFUQSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N(N=N2)O)C |
Origin of Product |
United States |
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